![molecular formula C20H32O3 B593983 6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one CAS No. 213126-92-2](/img/structure/B593983.png)

6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one

Übersicht

Beschreibung

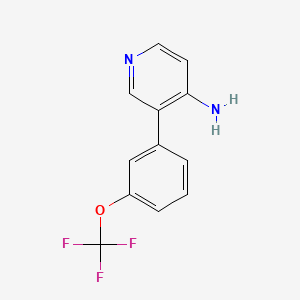

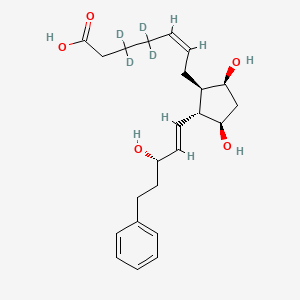

The molecule “6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one” contains a total of 55 bonds. There are 23 non-H bonds, 4 multiple bonds, 11 rotatable bonds, and 4 double bonds . It also contains 55 atoms, including 32 Hydrogen atoms, 20 Carbon atoms, and 3 Oxygen atoms .

Synthesis Analysis

Epoxytrienes derived from (3Z,6Z,9Z)-1,3,6,9-tetraenes with a C19–C21 chain were systematically synthesized and characterized . While 1,2-epoxy-3,6,9-triene was not obtained, peracid oxidation of each tetraene produced a mixture of three cis-epoxides . All stereoisomers of three diepoxyalkenes derived from (3Z,6Z,9Z)-trienes with a C21, C19, or C18 straight chain were synthesized by MCPBA oxidation of optically active epoxyalkadienes .Molecular Structure Analysis

The molecular structure of “6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one” can be found in various resources . The molecule contains a total of 55 bonds, including 23 non-H bonds, 4 multiple bonds, 11 rotatable bonds, and 4 double bonds .Chemical Reactions Analysis

The molecule “6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one” is involved in various chemical reactions. For instance, it has been identified from a pheromone gland of arctiid species, such as Hyphantria cunea . Epoxytrienes derived from (3Z,6Z,9Z)-1,3,6,9-tetraenes with a C19–C21 chain were systematically synthesized and characterized .Physical And Chemical Properties Analysis

The molecule “6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one” has a molecular formula of CHO, an average mass of 352.508 Da, and a monoisotopic mass of 352.261353 Da .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

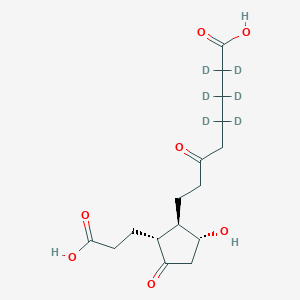

Lactones, including (+/-)5(6)-DiHET lactone, are important in the synthesis of polymers. They can be used to manufacture a broad scope of derivatives and polymers with a wide spectrum of applications . The chemical as well as biochemical methods are included with special attention paid to the methods that avoid metal catalysts, initiators or toxic solvents .

Medical Applications

Lactones can be used in medical applications, especially for controlled drug-release systems . This is due to their biodegradability in the presence of enzymes, mechanical properties and many other important functional properties .

Production of Resorbable Surgical Threads

Lactones can be used in the production of resorbable surgical threads . These threads are used in surgeries and can be absorbed by the body over time, eliminating the need for removal.

Production of Implants

Lactones can also be used in the production of implants . These implants can be designed to degrade over time, reducing the need for additional surgeries to remove them.

Tissue Scaffolds

In tissue engineering, lactones can be used to create tissue scaffolds . These scaffolds can provide a structure for new tissue to grow on, aiding in the healing process.

Production of Drugs

Lactones can be used in the production of drugs . They can be used to create a variety of pharmaceutical compounds with various therapeutic effects.

Antioxidant Phenolic Compounds

Lactones can be a rich source of antioxidant phenolic compounds . These compounds have potential health benefits and can be used as functional food ingredients or natural preservatives .

8. Synthesis of New Structures of Polyesters Lactones are useful monomers for polyester synthesis . They can be used to create new structures of polyesters while maintaining the biodegradability properties .

Zukünftige Richtungen

The molecule “6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one” has potential applications in pest control due to its role in the sex pheromones of certain insects . Future research could explore the use of Fe-based metal–organic frameworks (MOFs) in the pest control with environmental friendliness .

Wirkmechanismus

Target of Action

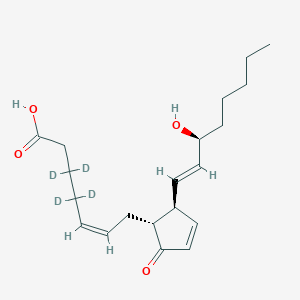

The primary target of (+/-)5(6)-DiHET lactone, also known as 6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one, is the vascular system, specifically the coronary arterioles . It has been shown to induce vasodilation in isolated canine coronary arterioles and human microvessels .

Mode of Action

The compound interacts with its targets by inducing vasodilation, which is the widening of blood vessels. This results in increased blood flow and decreased blood pressure . It also increases intracellular calcium levels in a dose-dependent manner, an effect that can be blocked by the nitric oxide scavenger L-NAME .

Biochemical Pathways

It is known that the compound is a lactonized form of 5,6-eet and 5,6-dihet . In solution, 5(6)-EET degrades into 5(6)-DiHET and 5(6)-δ-lactone, which can be converted to 5(6)-DiHET and quantified by GC-MS .

Result of Action

The primary result of (+/-)5(6)-DiHET lactone’s action is the induction of vasodilation in isolated canine coronary arterioles and human microvessels . This leads to increased blood flow and decreased blood pressure. Additionally, it increases intracellular calcium levels in a dose-dependent manner .

Action Environment

The action of (+/-)5(6)-DiHET lactone can be influenced by various environmental factors. For instance, the presence of the nitric oxide scavenger L-NAME can block the compound’s effect on increasing intracellular calcium levels . .

Eigenschaften

IUPAC Name |

6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19-16-14-17-20(22)23-19/h6-7,9-10,12-13,18-19,21H,2-5,8,11,14-17H2,1H3/b7-6-,10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXUUVSFGPLNBJ-QNEBEIHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC(C1CCCC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CC(C1CCCC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one | |

Retrosynthesis Analysis

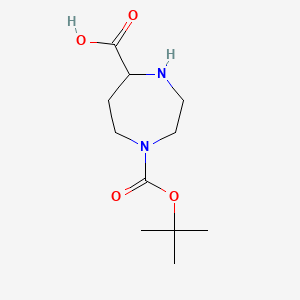

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B593901.png)

![2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B593905.png)